molecular formula C22H14N4O5S B2435956 N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE CAS No. 393124-82-8

N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE

Cat. No.: B2435956
CAS No.: 393124-82-8
M. Wt: 446.44
InChI Key: NMGFXQSIKUGLSE-UHFFFAOYSA-N
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Description

N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE is a complex organic compound that features a biphenyl group, a thiazole ring, and a dinitrobenzamide moiety

Mechanism of Action

Target of Action

It’s known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It’s known that 2-aminothiazole derivatives have shown to inhibit tubulin polymerization , which is a crucial process in cell division. This suggests that the compound might interact with its targets, leading to disruption of cell division and growth, particularly in cancer cells.

Biochemical Pathways

By inhibiting tubulin polymerization, it could disrupt the formation of the mitotic spindle, a structure necessary for cell division .

Result of Action

The result of the compound’s action, based on its potential mode of action, would likely be the inhibition of cell division and growth, particularly in cancer cells. This could lead to a decrease in the proliferation of these cells, potentially slowing the progression of the disease .

Action Environment

This compound, as part of the 2-aminothiazole derivatives, shows promise in the field of anticancer drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE typically involves multiple steps, starting with the preparation of the biphenyl and thiazole intermediates. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DINITROBENZAMIDE is unique due to its combination of biphenyl, thiazole, and dinitrobenzamide moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds.

Properties

IUPAC Name

2,4-dinitro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O5S/c27-21(18-11-10-17(25(28)29)12-20(18)26(30)31)24-22-23-19(13-32-22)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGFXQSIKUGLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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